Ethyl 6-methylheptanoate
Overview
Description
Ethyl 6-methylheptanoate is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as Methyl 6-methylheptanoate and Heptanoic acid, 6-methyl-, methyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methylheptanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl 6-methylheptanoate has a density of 0.9±0.1 g/cm3, a boiling point of 176.5±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 181.0±3.0 cm3 .Scientific Research Applications
1. Organic Synthesis and Chemical Reactions
Ethyl 6-methylheptanoate and its derivatives have been explored in various chemical reactions, particularly in organic synthesis. For instance, Zhu et al. (2003) discovered that Ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). This process is significant for synthesizing complex organic compounds. Similarly, McCullagh and Hirakis (2017) outlined the synthesis of Ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor, by employing a multi-step esterification process which could be useful in second-year organic chemistry courses (J. McCullagh & Sophia P. Hirakis, 2017).
2. Material Science and Catalysis
Ethyl 6-methylheptanoate derivatives have been mentioned in studies related to materials science and catalysis. Mishra, Daniele, and Hubert-Pfalzgraf (2007) discussed the applications of metal alkanoates, including metal 2-ethylhexanoates, as metal-organic precursors in materials science, catalysts for ring-opening polymerizations, and in painting industries due to their properties as driers (Shashank Mishra, S. Daniele, & L. Hubert-Pfalzgraf, 2007). This underlines the potential of Ethyl 6-methylheptanoate derivatives in various industrial applications.
3. Energy and Biofuels
In the context of energy and biofuels, Zhang and Boehman (2010) studied the autoignition of biodiesel surrogates, including methyl heptanoate and ethyl hexanoate, in a motored CFR engine. They observed that both esters exhibited cool flame behavior, indicating their reactivity in the low-temperature region (Yu Zhang & A. Boehman, 2010). This study is crucial for understanding the combustion characteristics of biodiesel components and for developing efficient biofuels.
Safety And Hazards
Ethyl 6-methylheptanoate is a combustible liquid . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
ethyl 6-methylheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQODVJBLUBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457893 | |
Record name | Heptanoic acid, 6-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylheptanoate | |
CAS RN |
62337-58-0 | |
Record name | Heptanoic acid, 6-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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